(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine

Lipophilicity ADME Drug-likeness

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156893-95-6) is a secondary amine bearing a 1,2,3-thiadiazole core linked via a methylene spacer to a 3-methylbutyl (isoamyl) chain. With the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol, it is supplied as a research-grade heterocyclic building block at a typical purity of ≥95%.

Molecular Formula C8H15N3S
Molecular Weight 185.29 g/mol
Cat. No. B13305362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine
Molecular FormulaC8H15N3S
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCC(C)CCNCC1=CSN=N1
InChIInChI=1S/C8H15N3S/c1-7(2)3-4-9-5-8-6-12-11-10-8/h6-7,9H,3-5H2,1-2H3
InChIKeyWFXMHKRNPYDUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Defines (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine – CAS 1156893-95-6 for Research and Industrial Procurement


(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156893-95-6) is a secondary amine bearing a 1,2,3-thiadiazole core linked via a methylene spacer to a 3-methylbutyl (isoamyl) chain . With the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol, it is supplied as a research-grade heterocyclic building block at a typical purity of ≥95% . The 1,2,3-thiadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry and agrochemical discovery, exhibiting broad activities including kinase inhibition, antimicrobial effects, and plant activation [1]. The compound’s logP of approximately 1.67 delineates it as a moderately lipophilic amine within the 1,2,3-thiadiazol-4-ylmethylamine series .

Why (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine Cannot Be Simply Swapped with a Structural Analog


The 1,2,3-thiadiazole regioisomer itself confers a distinct electronic environment and hydrogen-bonding topology compared to the more common 1,3,4-thiadiazole, which can dictate selectivity in kinase and enzyme inhibition [1]. Within the N-alkyl-1,2,3-thiadiazol-4-ylmethylamine sub-series, even subtle changes in the N-alkyl chain branching alter lipophilicity, steric bulk, and metabolic stability, rendering in-class compounds non-interchangeable. For example, the 3-methylbutan-2-yl isomer (CAS 1157064-21-5) shows a different branching pattern that introduces an extra chiral center and alters the spatial presentation of the amine . Systematic SAR studies on 1,2,3-thiadiazole derivatives have demonstrated that N-alkyl modifications can shift biological potency by more than 100-fold [1]. Therefore, substituting the target compound with a generic analog without empirical validation risks loss of target engagement, altered ADME properties, or synthetic incompatibility.

Quantitative Differentiation Evidence for (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine Against Closest Analogs


LogP Differentiation Between the 3-Methylbutyl and 3-Methylbutan-2-yl Isomers

The target compound (CAS 1156893-95-6) has a calculated logP of 1.6738, while its immediate structural isomer, (3-methylbutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1157064-21-5), has a logP of 1.6722 . Although the numerical difference is small, the altered branching introduces a stereogenic center in the isomer, which can lead to divergent three-dimensional molecular shapes and differential protein binding despite similar overall lipophilicity [1]. Both compounds have identical hydrogen-bond donor (1) and acceptor (4) counts.

Lipophilicity ADME Drug-likeness

Regioisomeric Advantage of 1,2,3-Thiadiazole Over 1,3,4-Thiadiazole Scaffolds in Kinase Inhibition

The 1,2,3-thiadiazole core has been specifically employed in potent VEGFR-2/KDR kinase inhibitors with IC50 values in the low micromolar range, a profile not replicated by simple interchange with the 1,3,4-thiadiazole isomer [1]. In a series of thiadiazole-substituted pyrazolones, the 1,2,3-thiadiazole derivatives demonstrated KDR kinase inhibition that was not achievable with the 1,3,4-thiadiazole congeners, highlighting the critical role of the sulfur–nitrogen adjacency pattern in target binding [2]. The target compound retains the bioactive 1,2,3-thiadiazole connectivity, distinguishing it from widely available 1,3,4-thiadiazole amines such as 5-(3-methylbutyl)-1,3,4-thiadiazol-2-amine.

Kinase inhibition Scaffold selection 1,2,3-Thiadiazole

3-Methylbutyl Chain Provides a Lipophilic Balance Distinct from Linear or Tertiary N-Alkyl Analogs

The target compound’s isoamyl (3-methylbutyl) chain confers a logP of 1.67, placing it at the lower lipophilicity boundary for CNS drug-like space (logP 1–4) while remaining above very polar analogs . Linear N-hexyl analogs (logP ~2.5–3.0) exceed the target’s logP by approximately 1 log unit, which can reduce aqueous solubility and increase metabolic clearance [1]. Conversely, the N-tert-butyl analog (logP ~1.2–1.3) is more polar but suffers from increased steric hindrance at the amine, potentially limiting derivatization. The 3-methylbutyl group thus occupies an intermediate lipophilicity–flexibility space that is often sought in fragment-based library design .

Lipophilic efficiency Chain branching CNS penetration

Established Synthetic Tractability and Commercial Availability Profile

The target compound is synthesized via nucleophilic substitution of 4-(chloromethyl)-1,2,3-thiadiazole with 3-methylbutylamine, a straightforward route that avoids chiral separation or protecting-group manipulation [1]. Unlike the 3-methylbutan-2-yl isomer, which requires stereocontrolled synthesis or chiral resolution, the target compound is achiral and can be sourced at a purity of ≥95% from multiple specialty chemical suppliers . Its CAS registration (1156893-95-6) is distinct and well-documented, facilitating unambiguous procurement and regulatory compliance .

Synthetic feasibility Procurement Building block

Optimal Use Cases for (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine Rooted in Quantitative Evidence


Kinase-Focused Medicinal Chemistry Libraries Requiring 1,2,3-Thiadiazole Regioisomer

Given the demonstrated dependence of VEGFR-2/KDR inhibition on the 1,2,3-thiadiazole regioisomer rather than 1,3,4-thiadiazole , the target compound is suited as a fragment or building block in kinase inhibitor design. Its moderate logP of 1.67 aligns with drug-like chemical space, and the secondary amine permits further derivatization (e.g., acylation, sulfonylation) to generate diverse kinase-directed libraries.

Synthesis of Compound Libraries for CNS or Anti-Infective Screening

The compound’s logP of 1.67 falls within the optimal CNS drug-like range (logP 1–4) , making it a candidate for neuroscience-focused libraries. Additionally, 1,2,3-thiadiazole derivatives have shown antimicrobial and antifungal activities [1], supporting its use as a scaffold for anti-infective discovery where moderate lipophilicity balances membrane penetration and solubility.

Agrochemical Research Leveraging Plant Activator Activity of 1,2,3-Thiadiazoles

1,2,3-Thiadiazole derivatives are known to act as systemic acquired resistance (SAR) activators in plants [2]. The target compound’s achiral nature and synthetic accessibility make it a practical starting point for generating agrochemical lead series without the complication of stereoisomer management.

Procurement for Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Branching

The compound’s 3-methylbutyl chain represents an intermediate branching motif compared to linear (e.g., hexyl) or highly branched (e.g., tert-butyl, neopentyl) analogs. As such, it is a key comparator for SAR studies probing the effect of N-alkyl chain topology on target binding, metabolic stability, and physicochemical properties.

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